molecular formula C16H15BrN2O2 B1207823 (E)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

(E)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B1207823
M. Wt: 347.21 g/mol
InChI Key: HVJPBWMXIPYLKG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propenamide is a hydroxycinnamic acid.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound serves as a precursor in the synthesis of complex molecules. For instance, it is involved in copper-mediated aerobic oxidative coupling processes to synthesize 3-bromo-imidazo[1,2-a]pyridines, highlighting its role in facilitating the formation of heterocyclic compounds under mild conditions (Zhou et al., 2016). Similarly, its structural motif is adaptable in reactions forming tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam, demonstrating its versatility in generating cyclic structures with potential applications in medicinal chemistry and materials science (Esteves et al., 2007).

Photophysicochemical Properties

Its derivatives have been synthesized and characterized for their photophysical and photochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. These studies underscore the compound's potential in photocatalytic applications and photodynamic therapy, given its ability to influence the photostability, fluorescence, and singlet oxygen production of the complexes (Öncül et al., 2021). Such properties are crucial for the development of efficient photosensitizers for environmental and medical applications.

Molecular Interactions and Computational Studies

Research on molecular interactions of derivatives in solutions, such as studies on N-phenyl-3-(pyridin-4-yl) prop-2-enamide, provides insight into solute-solvent and solvent-solvent interactions. These studies are foundational for understanding the solubility, stability, and reactivity of pharmaceutical compounds and materials (Tekade et al., 2015). Additionally, density functional theory (DFT) calculations on related molecules contribute to the understanding of their electronic structures, helping in the design of materials with tailored electronic properties (Öner et al., 2017).

Complexation and Metal Coordination

The compound's framework is suitable for forming complexes with metals, serving as a ligand in coordination chemistry. This aspect is vital for synthesizing metal-organic frameworks (MOFs) and other coordination compounds, which have applications ranging from catalysis to drug delivery systems (Asadi et al., 2009).

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H15BrN2O2/c1-21-15-6-5-14(17)9-13(15)4-7-16(20)19-11-12-3-2-8-18-10-12/h2-10H,11H2,1H3,(H,19,20)/b7-4+

InChI Key

HVJPBWMXIPYLKG-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NCC2=CN=CC=C2

SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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